Asterric acid

Catalog No.
S519580
CAS No.
577-64-0
M.F
C17H16O8
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asterric acid

CAS Number

577-64-0

Product Name

Asterric acid

IUPAC Name

2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid

Molecular Formula

C17H16O8

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C17H16O8/c1-8-4-11(19)14(16(20)21)12(5-8)25-15-10(17(22)24-3)6-9(18)7-13(15)23-2/h4-7,18-19H,1-3H3,(H,20,21)

InChI Key

XOKVHFNTYHPEHN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Asterric acid

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O

Description

The exact mass of the compound Asterric acid is 348.0845 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alzheimer’s Disease Treatment Research

Specific Scientific Field: Neurology and Pharmacology

Summary of the Application: Asterric acid derivatives have been studied for their potential use in treating Alzheimer’s disease (AD), a neurodegenerative disorder characterized by memory loss and other cognitive impairments . The study aimed to explore novel Acetylcholinesterase (AChE) inhibitors produced by the endophytic fungus FL15 from Huperzia serrata .

Methods of Application or Experimental Procedures: The fungus was identified as Talaromyces aurantiacus FL15 according to its morphological characteristics and ITS, 18S rDNA, and 28S rDNA sequence analysis . Seven natural metabolites were isolated from strain FL15, and identified as asterric acid (1), methyl asterrate (2), ethyl asterrate (3), emodin (4), physcion (5), chrysophanol (6), and sulochrin (7) .

Results or Outcomes: Compounds 1–3, which possess a diphenyl ether structure, exhibited highly selective and moderate AChE inhibitory activities with IC 50 values of 66.7, 23.3, and 20.1 μM, respectively . The molecular docking analysis showed that compounds 1–3 interacted with the active catalytic site and peripheral anionic site of AChE, and the esterification substitution groups at position 8 of asterric acid may contribute to its bioactivity . The asterric acid derivatives showed highly selective and moderate AChE inhibitory activities, probably via interaction with the peripheral anionic site and catalytic site of AChE .

Vascular Endothelial Growth Factor Inhibitor and Antibiotic

Specific Scientific Field: Pharmacology

Summary of the Application: Asterric acid, as a vascular endothelial growth factor inhibitor and antibiotic, has been commercialized as a biological reagent and used in biological and medical-related research .

Asterric acid is a naturally occurring compound classified as a fungal metabolite, first isolated from the fungus Aspergillus terreus. Its chemical formula is C17H16O8C_{17}H_{16}O_{8}, and it has a molecular weight of 348.30 g/mol. This compound is recognized for its structural characteristics as a diphenyl ether, featuring multiple substitutions on its aromatic rings, which contribute to its biological activities and interactions with various cellular receptors .

The primary mechanism of action of asterric acid is related to its ability to inhibit endothelin binding []. Endothelin is a peptide that plays a role in stimulating blood vessel growth. By inhibiting endothelin binding, asterric acid may potentially hinder the formation of new blood vessels []. However, the exact molecular details of this interaction and its downstream effects require further investigation.

Typical of phenolic compounds. It can undergo oxidation and reduction reactions, leading to the formation of various derivatives. Its reactivity is primarily attributed to the hydroxyl groups present on its aromatic rings, which can engage in electrophilic substitution reactions. Additionally, asterric acid exhibits unique behavior in binding assays, particularly inhibiting the binding of endothelin-1 to its receptor, showcasing its potential as a pharmacological agent .

Asterric acid has demonstrated significant biological activities, particularly in the realm of pharmacology. Notably, it acts as an inhibitor of endothelin-1 binding to the ETA receptor, which is crucial in regulating vascular tone and blood pressure. This inhibition suggests potential therapeutic applications in treating conditions related to vascular constriction and hypertension . Furthermore, asterric acid has exhibited antimicrobial properties, making it a candidate for further research in antibiotic development .

The synthesis of asterric acid can be achieved through various methods:

  • Natural Extraction: The primary method involves extraction from fungal sources, such as Aspergillus terreus and other fungi known to produce this compound.
  • Chemical Synthesis: Laboratory synthesis can be performed using starting materials that mimic the natural biosynthetic pathways of fungi, often involving phenolic compounds and specific reagents to facilitate the formation of the diphenyl ether structure.
  • Biotransformation: Utilizing microbial cultures to convert simpler compounds into asterric acid through enzymatic processes is another promising method .

Asterric acid holds potential applications across various fields:

  • Pharmaceuticals: Due to its inhibitory effects on endothelin-1 binding, it may be developed into treatments for hypertension and other cardiovascular diseases.
  • Agriculture: Its antimicrobial properties could be harnessed for developing natural pesticides or fungicides.
  • Research: As a model compound in studies investigating diphenyl ethers and their biological activities, asterric acid serves as a reference point for understanding similar compounds .

Interaction studies involving asterric acid have primarily focused on its binding affinity to various receptors. The most notable interaction is with the endothelin receptor, where asterric acid effectively inhibits the binding of endothelin-1. This mechanism suggests that further exploration into its pharmacodynamics could reveal additional therapeutic targets. Moreover, studies indicate that asterric acid may interact with other cellular pathways involved in inflammation and cellular signaling .

Asterric acid belongs to a broader class of compounds known as diphenyl ethers. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Asterric AcidDiphenyl EtherInhibits endothelin bindingFirst isolated from Aspergillus terreus
ResveratrolStilbeneAntioxidant, anti-inflammatoryFound in grapes; known for heart health benefits
CurcuminDiarylheptanoidAnti-inflammatory, antioxidantDerived from turmeric; widely studied for health effects
Diphenyl EtherEtherSolvent; industrial applicationsUsed primarily in industrial settings; lacks significant biological activity

Asterric acid's unique ability to inhibit specific receptor interactions distinguishes it from these similar compounds, making it an interesting subject for further research in both biological and pharmaceutical contexts .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

348.08451746 g/mol

Monoisotopic Mass

348.08451746 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J3Q23XL4KN

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

577-64-0

Wikipedia

Asterric_acid

Dates

Modify: 2023-08-15

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